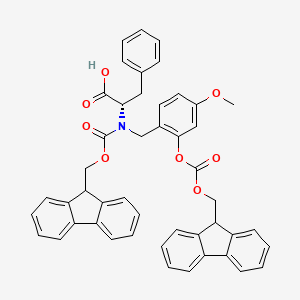

Fmoc-(FmocHmb)Phe-OH

Description

Properties

Molecular Formula |

C47H39NO8 |

|---|---|

Molecular Weight |

745.8 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1 |

InChI Key |

XWWTUXHERVBEHS-QLKFWGTOSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)CN([C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Origin of Product |

United States |

Preparation Methods

Fmoc Protection of L-Phenylalanine

L-Phenylalanine is reacted with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic aqueous conditions to form Fmoc-Phe-OH. This step follows established protocols for Fmoc-amino acid synthesis:

- Dissolve L-phenylalanine (10.0 mM) in a 1:1 v/v mixture of dioxane and water.

- Cool to 0°C and add Na₂CO₃ (30 mL, 1 M) to adjust pH to 9–10.

- Add Fmoc-Cl (10.0 mM) dropwise and stir at 0°C for 4 hours, then at room temperature for 18 hours.

- Acidify the mixture to pH 5–6 with HCl, precipitating Fmoc-Phe-OH.

- Filter, wash with water and hexanes, and dry under vacuum (Yield: 82–90%).

Key Data :

Hmb Group Introduction and Second Fmoc Protection

The Hmb group is introduced via alkylation of the amide nitrogen using 4-methoxybenzyl bromide (Bn-OMe), followed by a second Fmoc protection.

- Benzylation :

- Second Fmoc Protection :

Optimization Notes :

- Solvent Choice : Acetonitrile maximizes benzylation efficiency compared to DMF or methanol.

- Base Selection : 2,4,6-Trimethylpyridine reduces side reactions (e.g., Fmoc cleavage) versus stronger bases like DIEA.

Critical Analysis of Reaction Conditions

Avoiding Oligomerization and Racemization

The dual Fmoc protection necessitates stringent control to prevent dimerization or epimerization:

Purification and Characterization

- Crystallization : this compound is purified via sequential washes with water and hexanes, followed by recrystallization from DCM/hexanes.

- Chromatography : Silica gel chromatography (eluent: 5% methanol in chloroform) resolves residual Hmb intermediates.

- Quality Control :

Comparative Data on Synthesis Routes

Method B (acetonitrile with 2,4,6-trimethylpyridine) achieves the highest yield and purity, making it the preferred industrial approach.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Fmoc-(FmocHmb)Phe-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, forming a stable adduct with the dibenzofulvene byproduct.

Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc group during peptide synthesis.

Sodium Bicarbonate: Used as a base in the initial protection of the amine group.

Major Products Formed

The major products formed from these reactions include the deprotected phenylalanine derivative and the dibenzofulvene byproduct .

Scientific Research Applications

Fmoc-(FmocHmb)Phe-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.

Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: Used in the design of therapeutic peptides and the study of disease mechanisms.

Industry: Employed in the production of high-purity peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group, preventing unwanted side reactions during peptide synthesis. The Hmb group further stabilizes the compound by inhibiting aggregation of the peptide chains . This allows for the efficient synthesis of high-purity peptides .

Comparison with Similar Compounds

Aggregation Prevention

Receptor Binding and Imaging

- Fmoc-Phe(4-I)-OH: Exhibits nanomolar affinity for δ-opioid receptors (Ki = 2.3 nM) and enables radiolabeling with 125I for in vivo imaging .

- Fmoc-Phe(4-F)-OH: Shows moderate selectivity for melanocortin receptors (IC50 = 140 nM) but lower thermal stability than iodinated analogs .

Amyloid Studies

- Fmoc-(4-HCONH)Phe-OH : Stabilizes amyloidogenic peptides via cis/trans formamide isomerism, yielding diastereomeric HPLC peaks .

Critical Analysis of Divergences

- Solubility : this compound’s solubility in DMF (>50 mg/mL) exceeds that of halogenated derivatives (<30 mg/mL), enabling higher reaction concentrations .

- Synthetic Complexity : Halogenated derivatives are commercially available, whereas this compound requires custom synthesis, increasing cost by ~3× .

- Biological Activity: While halogenated analogs excel in receptor targeting, this compound is uniquely suited for de novo synthesis of aggregation-prone peptides .

Biological Activity

Fmoc-(FmocHmb)Phe-OH is a protected amino acid derivative widely used in peptide synthesis and research. Its unique structure, featuring two fluorenylmethyloxycarbonyl (Fmoc) groups and a hydrophobic methylene bridge (Hmb), enhances its solubility and stability, making it a valuable tool in various biological applications. This article explores the biological activity of this compound, including its role in peptide synthesis, drug development, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₃O₄

- Molecular Weight : 341.4 g/mol

The dual Fmoc groups provide protection to the amino group during synthesis, while the Hmb group enhances solubility and reduces aggregation tendencies in peptide chains .

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection, facilitating the stepwise assembly of peptides. The incorporation of Hmb has been shown to suppress side reactions, such as aspartimide formation, which can lead to undesired by-products .

Table 1: Comparison of Peptide Synthesis Efficiency with Different Protecting Groups

| Protecting Group | Side Reaction Suppression | Solubility Improvement |

|---|---|---|

| Fmoc | Moderate | Moderate |

| Hmb | High | Significant |

| Fmoc-Hmb | Very High | Very Significant |

2. Drug Development

In drug development, this compound serves as a building block for designing peptide-based therapeutics. Its enhanced solubility and stability contribute to the bioavailability of peptide drugs. Research indicates that peptides synthesized with this compound exhibit improved pharmacokinetic properties, making them more effective in therapeutic applications .

3. Bioconjugation

The compound is also valuable in bioconjugation techniques, allowing for the attachment of peptides to various biomolecules. This capability is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of peptides synthesized using this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Tissue Engineering Applications

Research into hydrogels formed from Fmoc-based peptides showed that these materials could support cell adhesion and proliferation, making them suitable for tissue engineering applications. The hydrogels exhibited mechanical properties conducive to mimicking natural extracellular matrices .

Q & A

What is the role of Fmoc-(FmocHmb)Phe-OH in solid-phase peptide synthesis (SPPS), and how does its structural configuration affect coupling efficiency?

This compound is a dual-protected phenylalanine derivative designed to prevent aspartimide formation and enhance steric control during SPPS. The FmocHmb (9-fluorenylmethyloxycarbonyl-hydroxymethylbenzoic acid) group acts as a backbone-protecting moiety, reducing side reactions during acidic cleavage . Its stereochemical configuration (L- or D-form) directly impacts peptide chain orientation and coupling kinetics. For optimal efficiency, use activating agents like HBTU/HOBt in DMF, and monitor coupling completion via Kaiser or chloranil tests .

How can researchers address diastereomer formation when incorporating this compound into β-sheet-rich peptides?

Diastereomer formation arises from the formamide-like structure of FmocHmb, which allows cis/trans isomerization . To resolve this:

- Perform reverse-phase HPLC with a C18 column using gradients of acetonitrile/water (0.1% TFA).

- Validate peak identity via MALDI-TOF mass spectrometry (e.g., observed m/z 851.25 [M+H]⁺ for hIAPP22–29 analogs) .

- Optimize SPPS protocols by reducing microwave-assisted coupling times to minimize isomerization .

What analytical methods are recommended to validate enantiomeric purity and detect β-alanine-related impurities in this compound?

- Enantiomeric purity : Use chiral HPLC with a Crownpak CR-I column (mobile phase: HClO₄ in methanol) to confirm ≥99.8% enantiomeric excess .

- Impurity profiling :

How does this compound enhance stability in phosphopeptide prodrug synthesis, and what deprotection strategies are optimal?

The FmocHmb group stabilizes phosphothreonine residues against β-elimination during prolonged SPPS. For prodrug applications:

- Incorporate Fmoc-Thr[PO(OH)(OPOM)] alongside this compound using DIC/Oxyma activation (1:1:2 molar ratio) .

- Deprotect allyl esters (e.g., Fmoc-Asp-OAll) using Pd(Ph₃P)₄/CHCl₃/AcOH/NMM (20:1:1:0.5 v/v) without cleaving FmocHmb .

- Validate deprotection completeness via ³¹P NMR (δ = -0.5 ppm for free phosphate) .

What experimental approaches resolve contradictory data on this compound’s amyloidogenic potential in hIAPP22–29 analogs?

Contradictions arise from substituent electronic effects (e.g., EDGs vs. EWGs) on amyloid aggregation . To reconcile

- Synthesize analogs with systematic aryl substitutions (e.g., 4-Cl, 4-F) using Fmoc-SPPS on Wang resin .

- Quantify fibril formation via Thioflavin T fluorescence (λₑₓ = 450 nm, λₑₘ = 485 nm) and TEM imaging.

- Correlate π-electron distribution (DFT calculations) with kinetic lag phases to identify steric vs. electronic drivers .

How can this compound be utilized in δ-opioid receptor (DOR)-selective peptide radiopharmaceuticals?

- Synthesize halogenated analogs (e.g., p-I-Phe) via Fmoc-SPPS on CLEAR-Amide resin using DIC/Oxyma activation .

- Radiolabel with ¹²⁵I via Sandmeyer reaction (Na⁺/CuI, 95°C, 30 min) and purify via size-exclusion chromatography .

- Validate DOR binding via [³⁵S]GTPγS assays (IC₅₀ < 10 nM) and in vivo analgesia models (e.g., tail-flick test in rats) .

What protocols minimize racemization during microwave-assisted SPPS of this compound-containing peptides?

- Limit microwave power to 20 W and temperature to 50°C during coupling .

- Use 20% piperidine in DMF for Fmoc deprotection (2 × 2 min cycles).

- Add 0.1 M HOBt to the coupling mixture to suppress base-induced racemization .

How does the FmocHmb group influence peptide solubility and purification in hydrophobic sequences?

- The FmocHmb moiety increases hydrophobicity (logP ~5.3), necessitating TFA-based cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) .

- Purify via preparative HPLC with isopropanol/water gradients (0.1% NH₄OH) to improve resolution .

- Confirm solubility in polar aprotic solvents (e.g., DMF, NMP) via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.